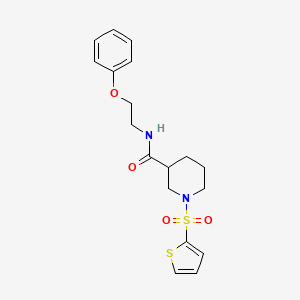![molecular formula C16H19N3O3S B4632335 2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)
2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazones under oxidative conditions or through reactions with halides under specific conditions. For example, Gaonkar et al. (2011) described the microwave-assisted synthesis of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles using oxidative cyclization, showcasing the efficiency and high yields achievable through modern synthetic techniques (Gaonkar, Nagashima, & Shimizu, 2011).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including compounds similar to the one , has been extensively studied. Hughes et al. (2004) investigated the molecular structure of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles and their derivatives using X-ray crystallography, revealing insights into their planarity and conformational differences (Hughes, Kreher, Wang, Batsanov, & Bryce, 2004).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives participate in various chemical reactions, offering routes to further functionalize the core structure. The synthesis and reactions of some new 5-carbonyl(4-amino-3-cyano-2-substituted thiophene-5-yl)-8-hydroxyquinoline derivatives as potential antimicrobial agents by Khalil et al. (2000) exemplify the chemical versatility of oxadiazole-containing compounds (Khalil, Yanni, Gaber, & Abdel-Mohsen, 2000).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on the subject compound may not be directly available, studies on related compounds provide valuable insights. For instance, the work by Thippeswamy et al. (2021) on the photophysical and electrochemical properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives offers a comprehensive understanding of these aspects in a closely related chemical context (Thippeswamy, Naik, Maridevarmath, & Malimath, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and the nature of substituents, define the potential applications and synthesis routes of 1,3,4-oxadiazole derivatives. Investigations into the synthesis, characterization, and cytotoxic evaluation of novel derivatives of 1,3,4-oxadiazole containing the 5-phenyl thiophene moiety by Adimule et al. (2014) highlight the importance of structural variations on the chemical behavior of these compounds (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has shown that derivatives of 1,3,4-oxadiazole, a core structure related to the mentioned compound, exhibit significant antimicrobial and antifungal activities. These activities have been demonstrated through the synthesis of various derivatives that target a range of bacterial and fungal species. For instance, compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their effectiveness against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as fungal isolates including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Antioxidant Evaluation
The antioxidant properties of 1,3,4-oxadiazole derivatives have also been investigated, showing moderate activity in scavenging free radicals. This suggests potential therapeutic applications in preventing oxidative stress-related diseases (Anusevičius et al., 2015).
Anticancer and Anti-proliferative Activities
Several studies have explored the anticancer and anti-proliferative activities of 1,3,4-oxadiazole derivatives. These compounds have shown cytotoxic activities against various human tumor cell lines, suggesting their potential as anticancer agents. For example, certain derivatives demonstrated cytotoxic activity against breast cancer cell lines, indicating their promise for developing new anticancer therapies (Redda & Gangapuram, 2007).
Optoelectronic Applications
The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied, highlighting their potential in applications such as organic light-emitting diodes (OLEDs) and solar cells. These compounds exhibit significant fluorescence and photostability, making them suitable for use in optoelectronic devices (Thippeswamy et al., 2021).
Propriétés
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-8-4-3-7-12(13)15-17-18-16(22-15)23-11-14(20)19-9-5-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOJNSUPKRMQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)